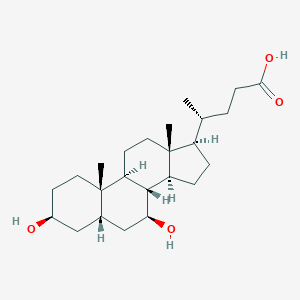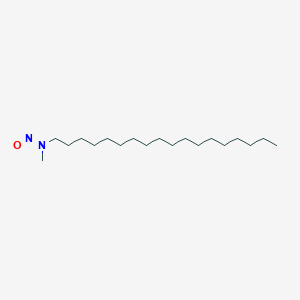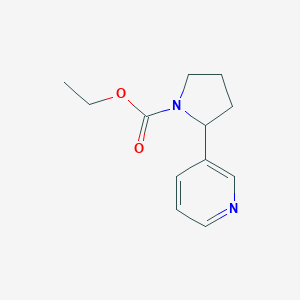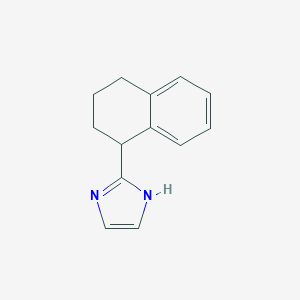![molecular formula C7H5BrN2 B122715 6-bromo-1H-pyrrolo[2,3-b]pyridine CAS No. 143468-13-7](/img/structure/B122715.png)
6-bromo-1H-pyrrolo[2,3-b]pyridine
Overview
Description
6-Bromo-1H-pyrrolo[2,3-b]pyridine is a compound used in the structure-based drug design of novel potent and selective tetrahydropyrazolo [1,5-a]pyrazines as ATR inhibitors . It is also used in the synthesis of polyacetylene having 1 H -pyrrolo [2,3- b ]pyridyl group as a pendant .
Synthesis Analysis
The synthesis of 6-Bromo-1H-pyrrolo[2,3-b]pyridine involves the polymerization of 6-ethynyl-7-azaindole synthesized by ethynylation of 6-bromo derivative . Another method involves the evaporation of the solvent under reduced pressure, the residue is then extracted with diethyl ether, and then the organic layer is washed successively with water and saturated brine, and dried over anhydrous magnesium sulfate .Molecular Structure Analysis
The molecular formula of 6-Bromo-1H-pyrrolo[2,3-b]pyridine is C7H5BrN2. The InChI Code is 1S/C7H5BrN2/c8-6-2-1-5-3-4-9-7 (5)10-6/h1-4H, (H,9,10) and the InChI key is LKXJGVGBEDEAAW-UHFFFAOYSA-N .Chemical Reactions Analysis
6-Bromo-1H-pyrrolo[2,3-b]pyridine is involved in the polymerization of 6-ethynyl-7-azaindole synthesized by ethynylation of 6-bromo derivative .Scientific Research Applications
Pharmaceutical Applications
“6-bromo-1H-pyrrolo[2,3-b]pyridine” is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Antimicrobial Activity
Pyrrolopyrazine derivatives, including “6-bromo-1H-pyrrolo[2,3-b]pyridine”, have shown significant antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.
Anti-inflammatory Activity
These compounds have also demonstrated anti-inflammatory properties . This suggests their potential use in the treatment of inflammatory diseases.
Antiviral Activity
The antiviral activity of pyrrolopyrazine derivatives has been reported , indicating their potential application in antiviral drug development.
Antifungal Activity
“6-bromo-1H-pyrrolo[2,3-b]pyridine” and its derivatives have shown antifungal properties , making them potential candidates for antifungal drug development.
Antioxidant Activity
These compounds have exhibited antioxidant activity , suggesting their potential use in the prevention and treatment of diseases caused by oxidative stress.
Antitumor Activity
Pyrrolopyrazine derivatives have shown antitumor activity , indicating their potential application in cancer therapy.
Kinase Inhibitory Activity
“6-bromo-1H-pyrrolo[2,3-b]pyridine” and its derivatives have demonstrated kinase inhibitory activity . This suggests their potential use in the treatment of diseases related to kinase activity.
Mechanism of Action
Target of Action
Azaindole derivatives, which include 6-bromo-7-azaindole, have been reported to function as kinase inhibitors . Kinases are enzymes that play a crucial role in cellular signaling by transferring phosphate groups from ATP to specific substrates .
Mode of Action
Azaindole derivatives are known to inhibit kinase activity, thereby modulating cellular signaling pathways . The inhibition of kinases can lead to changes in cell proliferation, differentiation, and survival .
Biochemical Pathways
For instance, they can affect the MAPK/ERK pathway, PI3K/Akt pathway, and JAK/STAT pathway, among others . These pathways play critical roles in cell growth, survival, and differentiation .
Pharmacokinetics
Azaindoles are recognized for their potential to modulate various pharmacokinetic properties, including solubility, pka, and lipophilicity . These properties can significantly impact the bioavailability of the compound .
Result of Action
Kinase inhibitors, including azaindole derivatives, can lead to the inhibition of cell proliferation and induction of apoptosis . They can also modulate immune responses and inflammation .
Safety and Hazards
properties
IUPAC Name |
6-bromo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXJGVGBEDEAAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457223 | |
| Record name | 6-bromo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
143468-13-7 | |
| Record name | 6-bromo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-7-azaindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[3-(4-Methylbenzoyl)phenyl]propanoic acid](/img/structure/B122657.png)




![[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19R)-12-Fluoro-11,19-dihydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B122666.png)